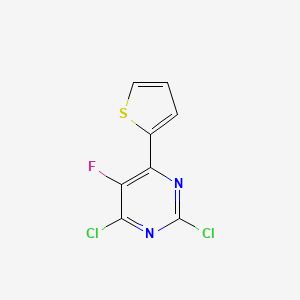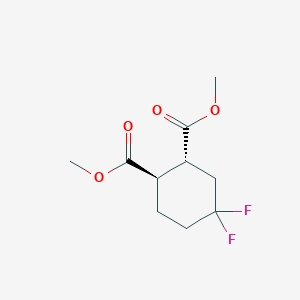
tert-Butyl 2-bromo-2-(triphenylphosphoranylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C24H24BrO2P. It is known for its applications in organic synthesis, particularly as a Wittig reagent. This compound is characterized by its crystalline powder form and white color .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate can be synthesized through the nucleophilic substitution of ethyl 2-bromoacetate with triphenylphosphine under refluxing conditions in toluene. The resulting phosphonium bromide salt is then deprotonated with sodium hydroxide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process typically includes careful control of temperature and reaction times to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include triphenylphosphine and sodium hydroxide, with toluene as the solvent.
Oxidation and Reduction: Specific reagents depend on the desired transformation, but may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate depend on the reaction type. For example, nucleophilic substitution typically yields phosphonium salts, while oxidation and reduction can produce a variety of organic compounds .
Applications De Recherche Scientifique
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is used in various scientific research applications, including:
Organic Synthesis: As a Wittig reagent, it is employed in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of aldose reductase inhibitors and other pharmaceutical compounds.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and molecular interactions.
Industrial Applications: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. It reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets include carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a phosphonium ylide intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (triphenylphosphoranylidene)acetate: Similar in structure and function, used as a Wittig reagent.
Ethyl 2-bromoacetate: A precursor in the synthesis of tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate.
Uniqueness
tert-Butyl2-bromo-2-(triphenylphosphoranylidene)acetate is unique due to its specific combination of a tert-butyl ester and a bromo group, which enhances its reactivity and versatility in organic synthesis. Its ability to form stable phosphonium ylides makes it particularly valuable in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C24H24BrO2P |
|---|---|
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
tert-butyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C24H24BrO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clé InChI |
WVGOZYLIGNLMDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


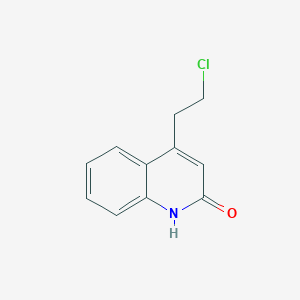
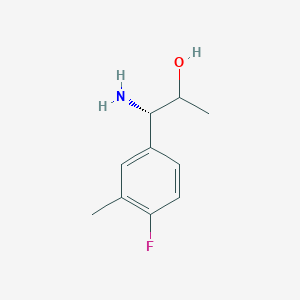
![4-Hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13027119.png)

![5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13027128.png)
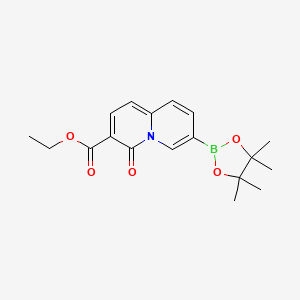
![Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13027137.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)

![{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B13027160.png)
![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)
![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)
